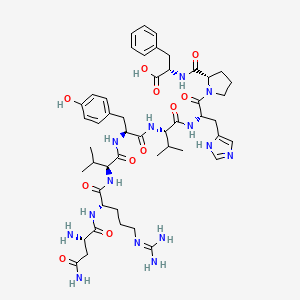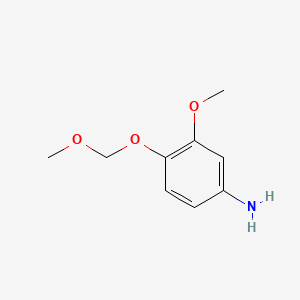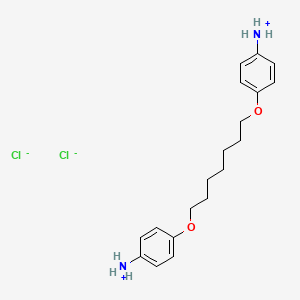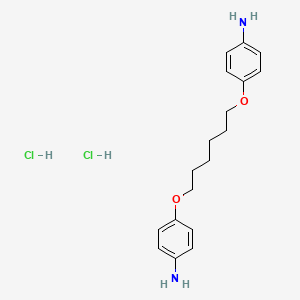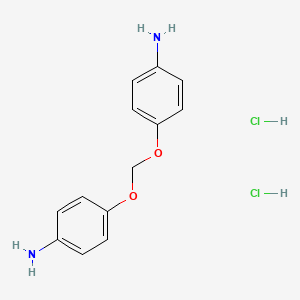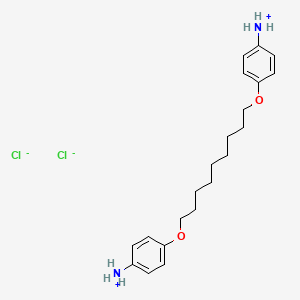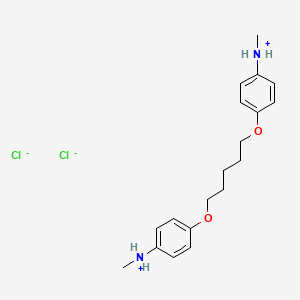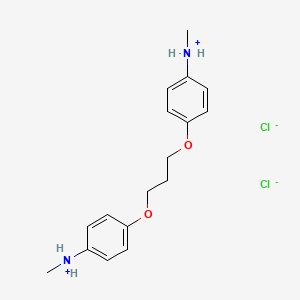
(1-Hydroxy-1-phosphonodecyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
BPH-252 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Industry: Utilized in the development of novel materials and as a component in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BPH-252 involves the reaction of decylphosphonic acid with phosphorus trichloride and water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Decylphosphonic acid is reacted with phosphorus trichloride in the presence of a suitable solvent, such as dichloromethane.
- The reaction mixture is then treated with water to hydrolyze the intermediate, resulting in the formation of BPH-252.
Industrial Production Methods
Industrial production of BPH-252 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control.
Análisis De Reacciones Químicas
Types of Reactions
BPH-252 undergoes various chemical reactions, including:
Oxidation: BPH-252 can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert BPH-252 into its corresponding phosphine oxide.
Substitution: BPH-252 can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphonic acids.
Mecanismo De Acción
BPH-252 exerts its effects by inhibiting the enzyme farnesylpyrophosphate synthase. This inhibition disrupts the biosynthesis of essential isoprenoid compounds, leading to the inhibition of cell proliferation in certain organisms . The molecular targets and pathways involved include the mevalonate pathway, which is crucial for the synthesis of sterols and other isoprenoids.
Comparación Con Compuestos Similares
Similar Compounds
Farnesylpyrophosphate Synthase Inhibitors: Compounds such as alendronate and risedronate share similar inhibitory effects on farnesylpyrophosphate synthase.
Phosphonic Acid Derivatives: Compounds like etidronic acid and clodronic acid are structurally similar and exhibit similar chemical properties.
Uniqueness of BPH-252
BPH-252 is unique due to its specific molecular structure, which allows for selective inhibition of farnesylpyrophosphate synthase. This selectivity makes it a valuable compound for targeted therapeutic applications and scientific research.
Propiedades
Fórmula molecular |
C10H24O7P2 |
|---|---|
Peso molecular |
318.24 g/mol |
Nombre IUPAC |
(1-hydroxy-1-phosphonodecyl)phosphonic acid |
InChI |
InChI=1S/C10H24O7P2/c1-2-3-4-5-6-7-8-9-10(11,18(12,13)14)19(15,16)17/h11H,2-9H2,1H3,(H2,12,13,14)(H2,15,16,17) |
Clave InChI |
NSCPCMXKWUFFNL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
SMILES canónico |
CCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BPH-252; BPH 252; BPH252. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



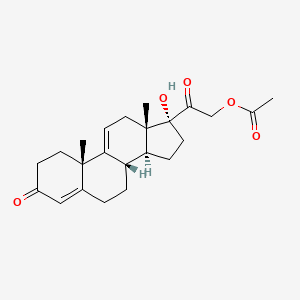

![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)
